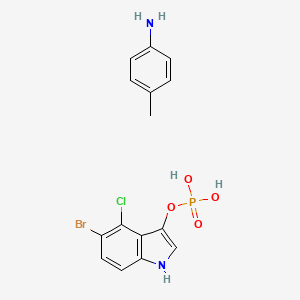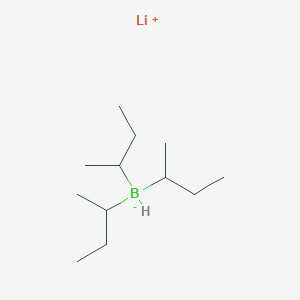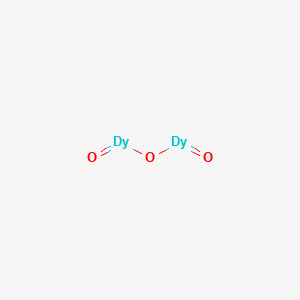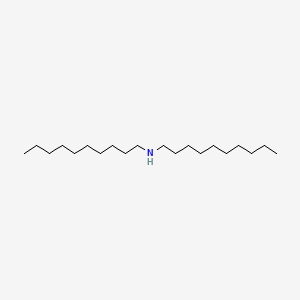![molecular formula C23H23IN2O2 B7801008 Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) CAS No. 64173-98-4](/img/structure/B7801008.png)
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) is a chemical compound with the molecular formula C23H23IN2O2 and a molecular weight of 486.35 g/mol . It is known for its unique structure, which includes a benzoxazolium core with ethyl and pentadienylidene substituents, and is commonly used in various scientific research applications.
作用机制
Target of Action
Dodci, also known as 3,3’-Diethyloxadicarbocyanine Iodide, is a symmetric carbocyanine fluorophore . It is primarily used as a saturable absorber in passively mode-locked pulsed dye lasers . The primary targets of Dodci are the molecules that it interacts with in these lasers, where it absorbs and emits light.
Mode of Action
Dodci’s mode of action involves its interaction with light in the lasers. It absorbs light at specific wavelengths (between 574 nm and 645 nm ) and then re-emits it, a process known as fluorescence. This property makes Dodci useful in lasers, where it can absorb and re-emit light to produce a laser beam. Dodci also undergoes photoisomerization, a process where it changes its structure in response to light .
Pharmacokinetics
Its properties as a dye suggest that it would likely be poorly absorbed and rapidly excreted if ingested or injected .
Action Environment
The action of Dodci is influenced by various environmental factors. For instance, the efficiency of its fluorescence and photoisomerization can be affected by the solvent it is dissolved in . Additionally, factors such as light intensity and temperature can also influence its action .
生化分析
Biochemical Properties
Dodci plays a significant role in biochemical reactions, particularly in the context of lipid bilayer membranes . It interacts with various biomolecules within these membranes, and the nature of these interactions is influenced by factors such as the viscosity and refractive index of the aqueous medium .
Cellular Effects
Dodci affects various types of cells and cellular processes. Its influence on cell function is primarily observed through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dodci is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dodci change over time. Information on Dodci’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dodci vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have been observed .
Metabolic Pathways
Dodci is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Dodci is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of Dodci and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct Dodci to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide typically involves the condensation of 3-ethylbenzoxazolium salts with appropriate aldehydes or ketones under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halide salts (e.g., NaCl, NaBr); in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the benzoxazolium core.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for detecting various analytes.
Biology: Employed in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
相似化合物的比较
Similar Compounds
3-Ethyl-2-methylbenzothiazolium iodide: Similar structure but with a thiazole ring instead of a benzoxazole ring.
3,3’-Diethyloxadicarbocyanine iodide: Similar cyanine dye structure but with different substituents.
Uniqueness
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide is unique due to its specific combination of ethyl and pentadienylidene substituents, which confer distinct photophysical and chemical properties. This makes it particularly useful in applications requiring high sensitivity and specificity .
属性
CAS 编号 |
64173-98-4 |
|---|---|
分子式 |
C23H23IN2O2 |
分子量 |
486.3 g/mol |
IUPAC 名称 |
(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CLDZYSUDOQXJOU-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
手性 SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |
规范 SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
物理描述 |
Dark blue crystalline solid; [Sigma-Aldrich MSDS] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,3'-Diethyloxadicarbocyanine Iodide, commonly known as DODCI, has the molecular formula C27H27IN2O2 and a molecular weight of 538.4 g/mol.
A: DODCI exhibits characteristic absorption and emission spectra. Its absorption maximum varies depending on the solvent and aggregation state but is typically observed in the visible region around 580 nm [, ]. DODCI fluorescence is also solvent-dependent and is typically observed in the red region [, ].
A: Yes, DODCI can be successfully incorporated into various polymer matrices, including poly(methyl methacrylate) (PMMA) and poly(benzyl methacrylate). [] The association state of DODCI within these matrices can be controlled by modifying the polymer's side-chain substituents and the concentration of DODCI. []
A: The photophysical properties of DODCI, including its fluorescence lifetime, quantum yield, and isomerization rate, are highly sensitive to its surrounding environment. Factors like solvent polarity [, ], viscosity [, , , , , , ], and confinement [, , ] significantly influence these properties.
A: Upon light absorption, DODCI undergoes a trans-cis isomerization around its central double bond. [, , ] This process involves overcoming an energy barrier in the excited state and is highly influenced by the surrounding environment, particularly solvent viscosity. [, , ]
A: While the Kramers model, which links reaction rates to solvent friction, can be applied to some systems, it fails to fully explain the photoisomerization rates of DODCI in certain solvents like alcohols and ionic liquids. [, ] This suggests that factors beyond simple viscosity, such as specific solute-solvent interactions and solvent structure, play a significant role in DODCI isomerization. [, ]
A: DODCI is a commonly used saturable absorber in dye lasers, particularly for passive mode-locking to generate ultrashort laser pulses. [, , , , , ] Its ability to saturate at high light intensities allows for the formation and shaping of short pulses within the laser cavity. [, , , ]
A: The specific saturable absorber used in a dye laser, such as DODCI or DQOCI, significantly influences the laser's output characteristics, including pulse duration, stability, and mode-locking range. [, ] The absorber's recovery time and saturation properties play crucial roles in determining these characteristics. [, ]
A: Studies have shown that DODCI exhibits a strong interaction with biological macromolecules like DNA and bovine serum albumin (BSA). [] These macromolecules create a highly restricted environment for DODCI, effectively suppressing its photoisomerization. []
A: Yes, the photophysical properties of DODCI can provide insights into the microenvironment of block copolymer systems. For instance, its fluorescence decay and isomerization rates in block copolymer reverse micelles suggest that DODCI resides within the hydrated core regions of these aggregates. [, ]
A: Various time-resolved spectroscopic techniques are employed to investigate DODCI photophysics. These include time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes [, , , ] and pump-probe spectroscopy to study excited state dynamics. [, ] Other techniques like laser-induced optoacoustic spectroscopy (LIOAS) are used to determine volume changes during photoisomerization. [, ]
A: Techniques like small-angle X-ray scattering (SAXS) and 1H-NMR spectroscopy provide valuable information about the association state of DODCI in different solvents and matrices. [, ] These methods can reveal the size and morphology of DODCI aggregates. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)











